Bicyclo(2.2.2)octane-1,4-diol, monoacetate

Description

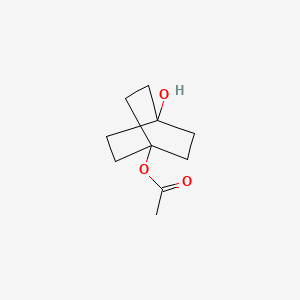

Bicyclo[2.2.2]octane-1,4-diol, monoacetate (C₁₀H₁₆O₃, molecular weight: 184 g/mol) is a bicyclic compound featuring a rigid norbornane-like structure with hydroxyl and acetyl substituents at the 1- and 4-positions . Its synthesis often involves partial acetylation of the parent diol, Bicyclo[2.2.2]octane-1,4-diol, or derivatization of intermediates like Bicyclo[2.2.2]octane-1,4-dicarboxylic acid, which is synthesized via cost-effective catalytic methods . The compound’s structural rigidity and functional group diversity make it valuable in polymer chemistry and specialty chemical applications .

Properties

CAS No. |

54774-94-6 |

|---|---|

Molecular Formula |

C10H16O3 |

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(4-hydroxy-1-bicyclo[2.2.2]octanyl) acetate |

InChI |

InChI=1S/C10H16O3/c1-8(11)13-10-5-2-9(12,3-6-10)4-7-10/h12H,2-7H2,1H3 |

InChI Key |

OSRXXHFYYBJIOW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12CCC(CC1)(CC2)O |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Bicyclo[2.2.2]octane-1,4-diol

The most straightforward and widely used preparation method for bicyclo[2.2.2]octane-1,4-diol, monoacetate involves the selective acetylation of bicyclo[2.2.2]octane-1,4-diol. This diol is treated with an acetylating agent such as acetic anhydride in the presence of a catalyst, typically pyridine, which acts both as a base and nucleophilic catalyst.

-

- Reagents: Acetic anhydride (Ac2O), pyridine (catalyst)

- Temperature: Ambient (room temperature) to mild heating

- Solvent: Pyridine often doubles as solvent; alternatively, inert solvents like dichloromethane can be used

- Time: Several hours to overnight depending on scale and conditions

-

- The hydroxyl groups of bicyclo[2.2.2]octane-1,4-diol react with acetic anhydride to form acetyl esters.

- Pyridine facilitates the reaction by scavenging acetic acid formed and activating acetic anhydride.

- Controlled stoichiometry and reaction time allow selective monoacetylation, preventing diacetate formation.

-

- High selectivity for monoacetate formation under mild conditions

- Yields typically range from 70% to 90% after purification by recrystallization or chromatography

Industrial Scale Synthesis and Optimization

For industrial production, the acetylation process is scaled up with modifications to improve throughput and purity:

- Use of continuous flow reactors to enhance mixing and heat transfer, allowing precise control of reaction time and temperature

- Optimization of acetic anhydride to diol molar ratio to favor monoacetate over diacetate

- Employment of catalytic bases other than pyridine, such as triethylamine, to reduce toxicity and environmental impact

- Purification techniques including recrystallization from suitable solvents or chromatographic separation to achieve high purity (>99%)

Alternative Synthetic Routes

Although direct acetylation is predominant, alternative methods have been explored in the synthesis of bicyclo[2.2.2]octane derivatives which could be adapted for the monoacetate:

Selective Protection/Deprotection Strategies:

- Temporary protection of one hydroxyl group (e.g., as a silyl ether) followed by acetylation of the free hydroxyl and subsequent deprotection

- This method increases selectivity but adds synthetic steps and cost

Catalytic Hydrogenation and Functional Group Transformation:

- Starting from bicyclo[2.2.2]octane derivatives bearing other functional groups, selective reduction or oxidation followed by acetylation can yield the monoacetate

- Patent literature (WO2019075004A1) describes catalytic methods for bicyclo[2.2.2]octane derivatives that could be adapted for preparation involving hydrogenation catalysts under mild conditions.

Summary Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct acetylation | Acetic anhydride, pyridine | Room temp, several hours | Simple, high yield, selective | Requires careful stoichiometry |

| Continuous flow acetylation | Acetic anhydride, triethylamine | Controlled flow, mild heat | Scalable, efficient, reproducible | Equipment intensive |

| Protection/deprotection route | Silyl ethers, acetylation agents | Multi-step | High selectivity | More steps, costlier |

| Catalytic hydrogenation route | Catalysts (Pt, Pd), H2 | Mild hydrogenation conditions | Versatile for derivatives | Requires specialized catalysts |

Analytical Considerations and Reaction Monitoring

-

- Thin-layer chromatography (TLC) to track conversion of diol to monoacetate

- Nuclear magnetic resonance (NMR) spectroscopy to confirm selective acetylation and purity

- Infrared (IR) spectroscopy to detect ester carbonyl stretch (~1740 cm⁻¹)

-

- Recrystallization from organic solvents such as ethyl acetate or hexane mixtures

- Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate)

Chemical Reactions Analysis

Types of Reactions

Bicyclo(2.2.2)octane-1,4-diol, monoacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Conversion to bicyclo(2.2.2)octane-1,4-diol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Bicyclo(2.2.2)octane-1,4-diol, monoacetate is a bicyclic organic compound with diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis and as a catalyst in certain reactions. This compound is also studied for its potential biological activity and interactions with biomolecules, as well as its potential therapeutic properties and as a precursor for drug development.

Chemistry

This compound is a valuable building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific spatial arrangements. The compound can also act as a catalyst in certain chemical reactions, potentially enhancing reaction rates and yields.

Biology

The compound is studied for its potential biological activity and how it interacts with biomolecules. Its antiviral and antimicrobial properties are of particular interest. Researchers explore its effectiveness against various viral infections, examining its ability to interact with viral enzymes or receptors. It has also demonstrated effectiveness against certain bacterial strains, suggesting that modifications to the bicyclic structure can enhance its antimicrobial potency.

Medicine

This compound is investigated for its potential therapeutic properties and its role as a precursor in drug development. Its derivatives have been explored as potential agents against viral infections, with specific structural modifications leading to enhanced inhibition of viral replication. The monoacetate variant has shown promising results in preliminary assays.

Industry

The compound is utilized in the production of specialty chemicals and materials. Due to its unique chemical properties, it serves as an intermediate in synthesizing various compounds . Bicyclo[2.2.2]octane derivatives also serve as important intermediates in the synthesis of natural products such as terpenes and alkaloids . They are also important building blocks for therapeutic agents for the treatment of metabolic syndrome and other diseases .

Antiviral Properties

Bicyclo[2.2.2]octane derivatives exhibit antiviral properties and have been studied as potential agents against various viral infections because of their ability to interact with viral enzymes or receptors.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications and effectiveness against certain bacterial strains, suggesting that modifications to the bicyclic structure can enhance its antimicrobial potency.

Toxicity and Safety Profile

Preliminary studies indicate low toxicity in vitro, but further research is needed to establish a comprehensive safety profile for monoacetate forms.

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of bicyclo[2.2.2]octane derivatives against HIV-1 and other viruses. The results demonstrated that specific structural modifications led to enhanced inhibition of viral replication, with the monoacetate variant showing promising results in preliminary assays.

Case Study 2: Antimicrobial Testing

Researchers tested various bicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria in a separate study focusing on antimicrobial activity. The findings indicated that the monoacetate form exhibited significant antibacterial activity against resistant strains, suggesting its potential as an alternative therapeutic agent.

Paclitaxel Mimetics

Spiro-bicyclo[2.2.2]octane derivatives have been designed, synthesized, and evaluated as paclitaxel mimetics . Some of the tested compounds were shown to be toxic but less active than paclitaxel itself .

Cytotoxic Studies

In vitro cytotoxic studies of novel 8-(4'/2' -MethoxyUnsubstituted) phenylcarbamoylbicyclo[3.3.1]nonane derivatives were performed on the Ehrlich Ascites Carcinoma cell line using Trypan blue dye exclusion assay .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C10H16O3 |

| Antiviral Activity | Moderate (needs further studies) |

| Antimicrobial Activity | Significant against certain bacterial strains |

| Toxicity | Low toxicity in vitro; further studies needed |

Mechanism of Action

The mechanism of action of bicyclo(2.2.2)octane-1,4-diol, monoacetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyl group can also undergo hydrolysis, releasing acetic acid and the parent diol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Bicyclo[2.2.2]octane Derivatives

Table 1: Key Properties of Bicyclo[2.2.2]octane Derivatives

Key Observations :

- Polarity and Solubility: The monoacetate exhibits intermediate polarity between the parent diol (hydrophilic) and diacetate (lipophilic). Its acetyl group enhances solubility in organic solvents compared to the diol .

- Reactivity: The diol is a versatile precursor for esterification (e.g., mono-/diacetates) and polymerization (e.g., polyesters via dicarboxylic acid derivatives) .

Comparison with Bicyclo[2.2.1]heptane and Bicyclo[3.3.1]nonane Derivatives

Table 2: Structural and Reactivity Differences Across Bicyclo Systems

Key Observations :

- Ring Strain : Bicyclo[2.2.1]heptane derivatives exhibit greater ring strain due to the smaller bicyclic system, increasing their reactivity in ring-opening reactions compared to [2.2.2]octane analogues .

- Electronic Effects: The [3.3.1]nonane dione’s ketone groups enable electrophilic reactivity, unlike the hydroxyl/acetyl groups in [2.2.2]octane derivatives .

Biological Activity

Bicyclo(2.2.2)octane-1,4-diol, monoacetate (C10H16O3) is a bicyclic organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.

The synthesis of bicyclo[2.2.2]octane derivatives, including monoacetate forms, is crucial for exploring their biological applications. Various synthetic routes have been developed to produce these compounds efficiently, often involving acetylation of bicyclo[2.2.2]octane diols. The acetylation process typically enhances the solubility and stability of the compound, making it more amenable for biological assays .

Antiviral Properties

Research indicates that bicyclo[2.2.2]octane derivatives exhibit antiviral properties. For instance, derivatives have been studied as potential agents against various viral infections due to their ability to interact with viral enzymes or receptors . The specific activity of monoacetate variants in this context remains an area of ongoing investigation.

Antimicrobial Activity

This compound has shown promise in antimicrobial applications. Studies have highlighted its effectiveness against certain bacterial strains, suggesting that modifications to the bicyclic structure can enhance its antimicrobial potency .

Toxicity and Safety Profile

Understanding the toxicity profile of bicyclo(2.2.2)octane derivatives is essential for their development as therapeutic agents. Preliminary studies indicate that while some derivatives exhibit low toxicity in vitro, further research is needed to establish a comprehensive safety profile for monoacetate forms .

Case Study 1: Antiviral Efficacy

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of bicyclo[2.2.2]octane derivatives against HIV-1 and other viruses. The results demonstrated that specific structural modifications led to enhanced inhibition of viral replication, with the monoacetate variant showing promising results in preliminary assays .

Case Study 2: Antimicrobial Testing

In a separate study focusing on antimicrobial activity, researchers tested various bicyclo[2.2.2]octane derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that the monoacetate form exhibited significant antibacterial activity against resistant strains, suggesting its potential as an alternative therapeutic agent .

Data Summary Table

| Property | This compound |

|---|---|

| Chemical Formula | C10H16O3 |

| Antiviral Activity | Moderate (needs further studies) |

| Antimicrobial Activity | Significant against certain bacterial strains |

| Toxicity | Low toxicity in vitro; further studies needed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.